The Role of CENPB in Mitotic Fidelity: A Technical Guide for Researchers
The Role of CENPB in Mitotic Fidelity: A Technical Guide for Researchers
December 17, 2025
Abstract
Centromere Protein B (CENPB) is a key architectural protein of the mammalian centromere, playing a critical, albeit not universally essential, role in the faithful segregation of chromosomes during mitosis. This technical guide provides an in-depth exploration of CENPB's function, focusing on its molecular interactions, its impact on kinetochore assembly, and its contribution to the overall integrity of the mitotic process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CENPB's role in cell division and its potential as a therapeutic target.
Introduction: The Architect of the Centromere
CENPB is a DNA-binding protein that specifically recognizes and binds to a 17-base pair motif known as the CENP-B box, which is prevalent in the alpha-satellite DNA repeats of most human centromeres.[1][2] Through its distinct N-terminal DNA-binding domain and a C-terminal dimerization domain, CENPB is proposed to organize the higher-order structure of centromeric chromatin.[2] While not absolutely essential for mitosis in all cellular contexts, CENPB significantly enhances the fidelity of chromosome segregation by providing a stable platform for the assembly of the kinetochore, the multiprotein complex that mediates microtubule attachment to the chromosomes.
CENPB's Core Function in Mitosis: A Nexus of Interactions
The primary role of CENPB in mitosis revolves around its intricate interplay with two other critical centromere proteins: CENP-A and CENP-C. CENP-A, a histone H3 variant, is the epigenetic marker of the centromere, while CENP-C is a foundational protein for the assembly of the outer kinetochore.
The CENP-A-B-C Triumvirate
CENPB directly interacts with both the N-terminal tail of CENP-A and with CENP-C, forming a crucial protein bridge that reinforces the connection between the centromeric DNA and the kinetochore machinery.[3] This trimolecular complex is fundamental for the stable recruitment and maintenance of CENP-C at the centromere.[3] Quantitative analyses have shown that a significant portion of CENP-B is associated with CENP-A, and the majority of CENP-C is found within this complex.[1]
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Regulation of CENPB Activity
The expression of the CENPB gene is cell cycle-regulated, with levels peaking in the G2 and M phases, ensuring its availability for mitotic functions.[4] Post-translational modifications also play a role in modulating CENPB's activity. While metaphase-specific phosphorylation of CENPB has been observed, it does not appear to affect its DNA-binding ability.[5] More recently, SUMOylation of CENPB has been identified as a key regulator of its dynamics at the centromere.
Quantitative Impact of CENPB on Mitotic Events
The functional significance of CENPB is underscored by the quantitative effects observed upon its depletion or in the absence of its binding partners.
| Parameter | Condition | Quantitative Effect | Reference(s) |
| CENP-C Levels at Centromeres | siRNA-mediated depletion of CENPB | ~50% reduction | [3] |
| Chromosome Missegregation | Loss of CENP-A amino-terminal tail (CENPB interaction site) | ~4-fold increase | [3] |
| Chromosome Missegregation | CENPB knockout/depletion | Several-fold higher rates for chromosomes with CENP-B boxes | [6] |
| CENP-A Nucleosome Stability | Presence of CENPB binding in vicinity | Substantially stabilizes the CENP-A nucleosome | [7] |
| Centromeric Cohesion | CENPB knockdown | Strengthened centromeric cohesion (due to increased centromeric transcription) | [8] |
| Binding Affinity | CENPB DNA-binding domain to CENP-B box | High affinity | [9] |
Experimental Protocols for Studying CENPB Function
A thorough investigation of CENPB's role in mitosis requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) for CENPB
This protocol is designed to identify the genomic regions, specifically the alpha-satellite DNA, that CENPB binds to in vivo.
Materials:
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10 cm plates of cultured cells (e.g., HeLa) at 80-90% confluency
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Formaldehyde (B43269) (16% stock)
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Glycine (B1666218) (1.25 M)
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Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
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Nuclear Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
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Sonicator
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Anti-CENPB antibody and corresponding IgG control
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Protein A/G magnetic beads
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Wash Buffers (low salt, high salt, LiCl)
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Elution Buffer (1% SDS, 0.1 M NaHCO3)
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NaCl (5 M)
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RNase A
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Proteinase K
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DNA purification kit
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Primers for alpha-satellite DNA (positive control) and a non-centromeric region (negative control)
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qPCR reagents
Procedure:
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Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
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Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
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Nuclear Lysis and Sonication: Pellet the nuclei and resuspend in Nuclear Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp.
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Immunoprecipitation: Dilute the sonicated chromatin and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the anti-CENPB antibody or IgG control overnight at 4°C.
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Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
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DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
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Analysis: Use qPCR with primers specific for alpha-satellite DNA to quantify the enrichment of CENPB binding.
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Immunofluorescence Staining for Centromere Proteins
This protocol allows for the visualization and co-localization of CENPB with other centromere proteins like CENP-A and CENP-C.
Materials:
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Cells grown on coverslips
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Paraformaldehyde (4% in PBS)
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Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 5% BSA in PBS)
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Primary antibodies (e.g., rabbit anti-CENPB, mouse anti-CENP-A)
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Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
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DAPI
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Mounting medium
Procedure:
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Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
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Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with primary antibodies diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
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Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
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Imaging: Visualize the stained cells using a fluorescence microscope.
siRNA-mediated Depletion of CENPB and Analysis of Mitotic Defects
This workflow describes how to knock down CENPB expression and subsequently analyze the effects on chromosome segregation.
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CENPB in Drug Development: A Potential Target?
Given its role in maintaining genomic stability, CENPB presents an intriguing, albeit complex, target for therapeutic intervention. The upregulation of CENPB in several cancers suggests a potential role in tumor progression. However, its non-essential nature in some contexts complicates the development of targeted therapies. Future research may focus on exploiting the synthetic lethal relationship between CENPB and other centromere components or on developing strategies to disrupt the CENP-A-B-C interaction in cancer cells.
Conclusion
CENPB stands as a crucial factor in ensuring the high fidelity of chromosome segregation during mitosis. Its role as a molecular scaffold, bridging the centromeric DNA with the core kinetochore machinery, highlights its importance in maintaining genomic integrity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the intricate functions of CENPB and explore its potential as a target for novel anti-cancer therapies.
References
- 1. CENP-A, -B, and -C chromatin complex that contains the I-type alpha-satellite array constitutes the prekinetochore in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Relationship between CENP-B gene expression and the cell cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Sequence-Specific Binding of CENP-B Enhances the Fidelity of Human Centromere Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Centromeric transcription maintains centromeric cohesion in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
